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Isopropanol ethanol

Rheology Coating Formulation

Isopropanol (CAS 67-63-0) and ethanol (CAS 64-17-5) cannot be freely substituted in scientific and industrial workflows. Evidence-based selection is critical: choose IPA for faster drying (6.8 kPa vs 5.8 kPa vapor pressure) and near-zero residue in electronics and Marangoni drying processes; choose ethanol for superior skin tolerability in frequent-use hand antisepsis and prolonged antimicrobial contact time. Both alcohols are available at ACS ≥99.5% purity with differentiable refractive indices (n20/D 1.377 vs 1.360) and boiling points (82.4°C vs 78°C) validated for GMP and ISO 17025 identity testing. Align procurement specifications with these quantitative performance divergences to avoid residue formation, altered drying kinetics, or reduced antimicrobial efficacy.

Molecular Formula C5H14O2
Molecular Weight 106.16 g/mol
Cat. No. B8566785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropanol ethanol
Molecular FormulaC5H14O2
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESCCO.CC(C)O
InChIInChI=1S/C3H8O.C2H6O/c1-3(2)4;1-2-3/h3-4H,1-2H3;3H,2H2,1H3
InChIKeyAINBZKYUNWUTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropanol Ethanol: Comparative Baseline of Two Essential Short-Chain Alcohols for Industrial and Laboratory Procurement


Isopropanol (CAS 67-63-0) and ethanol (CAS 64-17-5) are the two most widely utilized short-chain alcohols in industrial, laboratory, and healthcare settings, yet their physicochemical properties differ in ways that directly impact their suitability for specific applications [1]. Isopropanol (IPA) exhibits a higher boiling point (82.4°C vs. 78°C), higher viscosity (2.2-2.28 mPa·s vs. 1.16-1.2 mPa·s), and lower vapor pressure (6.8 kPa vs. 5.8 kPa at 25°C) compared to ethanol, while both remain fully miscible with water [2]. These differences arise from their distinct molecular structures—isopropanol is a secondary alcohol (propan-2-ol) with a branched carbon chain, whereas ethanol is a primary alcohol with a linear chain—and form the foundation for informed procurement decisions where one alcohol cannot be freely substituted for the other [3].

Why Generic Substitution Fails: Critical Differences Between Isopropanol and Ethanol That Demand Product-Specific Procurement


Despite both being short-chain alcohols fully miscible with water, isopropanol and ethanol cannot be treated as interchangeable commodities in procurement specifications. Their differences in molecular structure translate into quantifiable divergences in viscosity, vapor pressure, surface tension, and solvency that have been documented to produce materially different outcomes in applications ranging from precision cleaning [1] to antimicrobial efficacy [2] and skin tolerability [3]. Substituting one alcohol for the other without accounting for these measured differences can result in residue formation, altered drying kinetics, reduced antimicrobial contact time, or increased skin irritation—each of which carries direct operational and regulatory consequences. The following quantitative evidence guide establishes precisely where these two alcohols diverge in performance metrics that matter for scientific and industrial selection.

Quantitative Evidence Guide: Differentiating Isopropanol from Ethanol for Scientific and Industrial Procurement Decisions


Viscosity and Surface Tension: Isopropanol's Higher Viscosity Drives Slower Spreading and Different Coating Behavior

Isopropanol exhibits significantly higher viscosity than ethanol, measured at 2.2-2.28 mPa·s compared to 1.16-1.2 mPa·s at room temperature—a nearly two-fold difference [1]. Isopropanol also demonstrates a slightly lower surface tension coefficient of 20.93 mN/m versus 22.8 mN/m for ethanol at 25°C [2].

Rheology Coating Formulation

Analytical Differentiation: Refractive Index and Boiling Point Enable Unambiguous Identification in Quality Control Workflows

Isopropanol and ethanol are unambiguously distinguishable by refractive index (n20/D): isopropanol measures 1.377, while ethanol measures 1.360 [1]. Boiling point further differentiates the two, with isopropanol boiling at 82.4°C compared to ethanol at 78°C [2]. These properties enable rapid identity confirmation in procurement acceptance testing.

Quality Control Analytical Chemistry Identity Testing

Evaporation Rate and Residue Profile: Isopropanol's Faster Evaporation and Near-Zero Residue Define Precision Cleaning Superiority

Isopropanol evaporates more quickly than ethanol, leaving nearly zero oil traces compared to ethanol [1]. This faster evaporation rate can reduce contact time in certain applications, though it may limit antimicrobial effectiveness where prolonged contact is required [2].

Precision Cleaning Electronics Manufacturing Residue Analysis

Antimicrobial Efficacy: Isopropanol Demonstrates Slightly Greater Potency but Ethanol Offers Longer-Lasting Disinfection Due to Slower Evaporation

Isopropanol is reported to be slightly more potent than ethanol due to its greater depression of surface tension [1]. However, IPA evaporates more quickly, potentially reducing contact time and effectiveness, while ethanol may provide longer-lasting disinfection due to its slower evaporation rate [2]. Optimal efficacy is achieved at 70% ethanol or 40-60% isopropanol with at least 1 minute of contact [1].

Disinfection Antimicrobial Biocidal Efficacy

Skin Tolerability and Irritation Potential: Ethanol Causes Significantly Less Skin Damage Than Isopropanol in Repeated-Use Clinical Studies

In a 14-day clinical study on 25 Caucasian women, isopropanol caused significantly greater skin perturbation than ethanol, with the intolerance ranking determined as: n-propanol > isopropanol > ethanol [1]. In vitro, isopropanol produced a greater denaturing effect on phospholipase A2 than ethanol (P < 0.001), while ethanol had the mildest effects on keratinocyte metabolic activity and cytokine secretion [1].

Dermatology Skin Irritation Personal Care

Optimal Application Scenarios for Isopropanol and Ethanol: Evidence-Based Procurement Guidance


Precision Cleaning in Semiconductor and Electronics Manufacturing: Where Isopropanol's Fast Evaporation and Minimal Residue Are Critical

In semiconductor fabrication and electronics assembly, isopropanol is preferred over ethanol due to its faster evaporation rate and near-zero oil residue profile, which directly reduces particle contamination and improves manufacturing yields [1]. The quantitative vapor pressure difference (6.8 kPa vs. 5.8 kPa at 25°C) supports faster drying times, critical for high-throughput Marangoni drying processes in wafer fabrication. Procurement of high-purity, low-residue IPA (ACS grade ≥99.5% [2]) is essential for these applications, as trace impurities can cause device failure.

High-Frequency Hand Hygiene in Healthcare Settings: Where Ethanol's Superior Skin Tolerability Reduces Occupational Dermatitis Risk

In healthcare environments requiring frequent hand antisepsis (up to 100 applications per day), ethanol-based formulations are the evidence-based choice due to significantly lower skin irritation and keratinocyte damage compared to isopropanol [3]. The clinical intolerance ranking of n-propanol > isopropanol > ethanol, established through 14-day repeat-application studies, directly informs procurement of hand sanitizers where user compliance and skin health are regulatory and operational priorities [3].

Analytical Quality Control and Identity Testing: Leveraging Refractive Index and Boiling Point for Rapid Incoming Material Verification

Procurement specifications for laboratory-grade alcohols should include refractive index (n20/D 1.377 for isopropanol vs. 1.360 for ethanol) and boiling point (82.4°C vs. 78°C) as rapid, non-destructive identity tests [4][5]. These quantitative differences enable unambiguous differentiation and prevent costly mis-identification errors in GMP and ISO 17025-compliant laboratories where material traceability is mandatory. ACS and USP grade specifications for both alcohols are available with minimum assay values of 99.5% (ACS) and 99.0% (USP) [2].

Disinfectant Formulation Development: Optimizing Alcohol Concentration Based on Evaporation Rate and Contact Time Requirements

Formulators developing alcohol-based disinfectants must select between isopropanol and ethanol based on the target contact time and evaporation profile. Isopropanol's faster evaporation reduces contact time, potentially compromising efficacy, while ethanol's slower evaporation prolongs antimicrobial activity [6]. Optimal antimicrobial performance requires 70% ethanol or 40-60% isopropanol with at least 1 minute of contact [7]. Procurement decisions for bulk alcohol in disinfectant manufacturing must align with these concentration-efficacy relationships to meet regulatory efficacy claims.

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